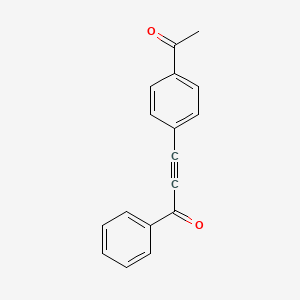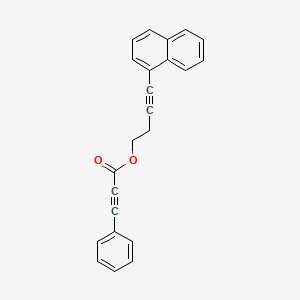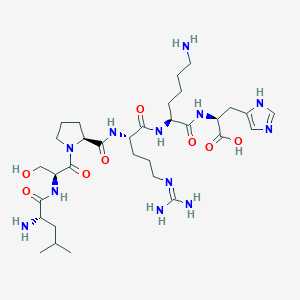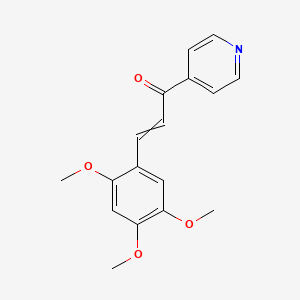![molecular formula C13H6F3N3O3 B14205029 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-58-2](/img/structure/B14205029.png)
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound characterized by the presence of a nitro group, a trifluoromethoxyphenyl group, and a pyridine ring with a carbonitrile substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism by which 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The nitro group and trifluoromethoxyphenyl moiety contribute to its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
3-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position and presence of other substituents.
4-Nitropyridine: Contains the nitro group but lacks the trifluoromethoxyphenyl moiety.
6-(trifluoromethoxy)phenylpyridine: Similar structure but without the nitro and carbonitrile groups.
Uniqueness: 4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
833457-58-2 |
|---|---|
Fórmula molecular |
C13H6F3N3O3 |
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
4-nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6F3N3O3/c14-13(15,16)22-11-3-1-2-8(4-11)12-6-10(19(20)21)5-9(7-17)18-12/h1-6H |
Clave InChI |
YMTKPNGQNBNTBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)

![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)

![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)

![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)
